![molecular formula C22H19N3O4 B5435795 ethyl {3-[2-cyano-2-(4-nitrophenyl)vinyl]-2-methyl-1H-indol-1-yl}acetate](/img/structure/B5435795.png)
ethyl {3-[2-cyano-2-(4-nitrophenyl)vinyl]-2-methyl-1H-indol-1-yl}acetate
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Description
This compound is a derivative of ethyl 2-cyano-2-(4-nitrophenyl)acetate . It has a molecular weight of 234.21 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, ethyl 2-cyano-3-(4-methoxyphenyl)acrylate was prepared from anisaldehyde and ethyl cyanoacetate using copper powder . Another example is the synthesis of hydroxamic acids from carboxylic acids and hydroxylamine hydrochloride in the presence of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate .Chemical Reactions Analysis
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate has been used in the Lossen Rearrangement, a reaction that transforms hydroxamic acids into isocyanates . This compound also promotes the Lossen rearrangement of hydroxamic acids in the presence of amines to yield ureas .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[3-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]-2-methylindol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-3-29-22(26)14-24-15(2)20(19-6-4-5-7-21(19)24)12-17(13-23)16-8-10-18(11-9-16)25(27)28/h4-12H,3,14H2,1-2H3/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGDUKPQWCPAPA-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C2=CC=CC=C21)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=C(C2=CC=CC=C21)/C=C(\C#N)/C3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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